molecular formula C11H14N2O B2869958 1-(4-Ethylphenyl)imidazolidin-2-one CAS No. 162748-22-3

1-(4-Ethylphenyl)imidazolidin-2-one

Cat. No.: B2869958
CAS No.: 162748-22-3
M. Wt: 190.246
InChI Key: DRRJKQPIVGSRKF-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is a derivative of imidazolidin-2-one, featuring an ethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

1-(4-Ethylphenyl)imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: The parent compound without the ethyl group.

    Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidinone structure.

    Substituted Imidazolidin-2-ones: Various derivatives with different substituents on the phenyl ring.

Uniqueness

1-(4-Ethylphenyl)imidazolidin-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazolidin-2-one derivatives and can lead to different applications and effects .

Properties

IUPAC Name

1-(4-ethylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRJKQPIVGSRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.98 g of 2-chloroethylamine in 30 ml of diethyl ether, a solution of 3.68 g of 4-ethylphenyl isocyanate in 15 ml of tetrahydrofuran was added dropwise under ice cooling. After the resultant mixture was stirred at room temperature for 30 minutes, diethyl ether was added, followed by the collection of precipitated crystals by filtration. The crystals so obtained were added under ice cooling to a suspension of 10.8 g of 60%-sodium hydride in 35 ml of tetrahydrofuran, followed by stirring at room temperature for 15 hours. The reaction mixture was concentrated under reduced pressure, to which 1N hydrochloric acid was added. Resulting crystals were collected by filtration and washed with n-hexane, whereby 3.64 g of the title compound were obtained (yield: 89%).
Quantity
3.98 g
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3.68 g
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reactant
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30 mL
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15 mL
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solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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0 (± 1) mol
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reactant
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35 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
Yield
89%

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